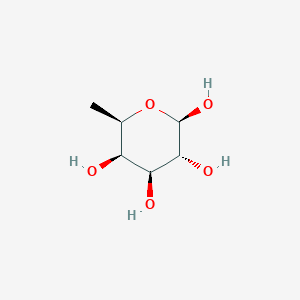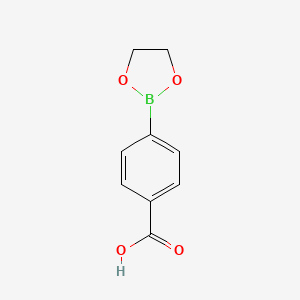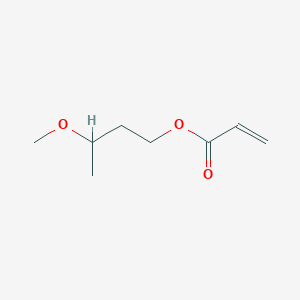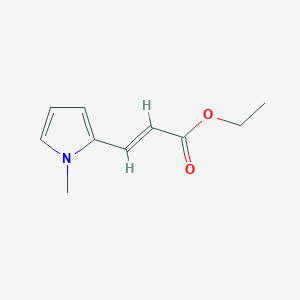
beta-D-Fucose
Übersicht
Beschreibung
Beta-D-Fucose ist eine Desoxyhexose, eine Zuckerart, der an der Kohlenstoffposition 6 eine Hydroxylgruppe fehlt. Es ist ein Monosaccharid, das häufig in verschiedenen N- und O-gebundenen Glykanen und Glycolipiden vorkommt, die von Säugetierzellen produziert werden. This compound spielt eine entscheidende Rolle in zahlreichen biologischen Prozessen, darunter Bluttransfusionsreaktionen, Selectin-vermittelte Leukozyten-Endothel-Adhäsion, Wirt-Mikroben-Interaktionen und Signalisierungsereignisse durch die Notch-Rezeptor-Familie .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Beta-D-Fucose kann sowohl durch chemische als auch durch enzymatische Verfahren synthetisiert werden. Eine gängige chemische Methode beinhaltet die stereospezifische Hydrolyse von Acetobromofucose, um den Beta-reduzierenden Zucker zu erzeugen . Die enzymatische Synthese beinhaltet oft die Umwandlung von D-Mannose in GDP-beta-D-Fucose über eine Reihe von Reaktionen, die von bestimmten Enzymen wie Glucokinase, Phosphomannomutase, Mannose-1-phosphat-Guanyltransferase, GDP-D-Mannose-4,6-Dehydratase und GDP-4-Keto-6-Desoxymannose-3,5-Epimerase-4-Reduktase katalysiert werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt typischerweise unter Verwendung von Fermentationsprozessen mit gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie die notwendigen Enzyme für die De-novo-Synthese von GDP-beta-D-Fucose aus preiswerten und leicht verfügbaren Substraten wie Mannose exprimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
Beta-D-Fucose unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Fucose-Derivate zu erzeugen.
Reduktion: Reduktionsreaktionen können this compound in andere Zuckeralkohole umwandeln.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen, Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und verschiedene Katalysatoren für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von this compound entstehen, umfassen Fucose-Derivate, Zuckeralkohole und substituierte Fucose-Verbindungen. Diese Produkte haben verschiedene Anwendungen in Forschung und Industrie.
Wissenschaftliche Forschungsanwendungen
Beta-D-Fucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Synthese komplexer Kohlenhydrate und Glycokonjugate verwendet.
Biologie: this compound ist an der Untersuchung von Zell-Zell-Interaktionen, Signaltransduktion und Immunantworten beteiligt.
Wirkmechanismus
This compound übt seine Wirkungen durch seine Einarbeitung in Glycoproteine und Glycolipide aus. Es wird diesen Molekülen von Fucosyltransferasen hinzugefügt, die Fucose von GDP-beta-D-Fucose auf spezifische Akzeptormoleküle übertragen. Dieser Fucosylierungsprozess kann die Funktion von Zellmembranproteinen modulieren und so die Zellsignalisierung, Adhäsion und Immunantworten beeinflussen .
Wirkmechanismus
Beta-D-Fucose exerts its effects through its incorporation into glycoproteins and glycolipids. It is added to these molecules by fucosyltransferases, which transfer fucose from GDP-beta-D-fucose to specific acceptor molecules. This fucosylation process can modulate the function of cell surface proteins, influencing cell signaling, adhesion, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Fucose: Eine weitere Desoxyhexose mit ähnlichen Strukturmerkmalen, aber unterschiedlicher Stereochemie.
D-Galactose: Ein Hexosezucker, der einige strukturelle Ähnlichkeiten mit Beta-D-Fucose aufweist.
D-Glucose: Ein häufiger Hexosezucker, der strukturell mit this compound verwandt ist.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Fucosylierung, einer posttranslationalen Modifikation, die verschiedene biologische Prozesse erheblich beeinflusst. Im Gegensatz zu anderen Hexosen findet man this compound oft als terminale Modifikation an Glykanstrukturen, wodurch diesen Molekülen einzigartige funktionelle Eigenschaften verliehen werden .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-FPRJBGLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318534 | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28161-52-6 | |
| Record name | β-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28161-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-](/img/structure/B3050649.png)

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)


![2-[(3-methoxyphenyl)amino]benzoic acid](/img/structure/B3050657.png)




